1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820734-50-6
VCID: VC2961458
InChI: InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl
Molecular Formula: C10H18ClN3O3S
Molecular Weight: 295.79 g/mol

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

CAS No.: 1820734-50-6

Cat. No.: VC2961458

Molecular Formula: C10H18ClN3O3S

Molecular Weight: 295.79 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride - 1820734-50-6

Specification

CAS No. 1820734-50-6
Molecular Formula C10H18ClN3O3S
Molecular Weight 295.79 g/mol
IUPAC Name 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H
Standard InChI Key XSOYBDAIHYQMCO-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl
Canonical SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl

Introduction

Chemical Structure and Properties

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a crystalline solid with several notable structural features. The core structure consists of a piperidine ring with an amine group at the 4-position, connected via a sulfonyl group to a 3,5-dimethylisoxazole moiety. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.

Fundamental Chemical Properties

The compound possesses the following key physicochemical properties:

PropertyValue
CAS Number1820734-50-6
Molecular FormulaC₁₀H₁₈ClN₃O₃S
Molecular Weight295.79 g/mol
IUPAC Name1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride
InChI KeyXSOYBDAIHYQMCO-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl

The compound's structure features a piperidine ring with an amine substituent at the 4-position and a sulfonyl group at the 1-position, which connects to a 3,5-dimethylisoxazole moiety. The hydrochloride salt formation affects its solubility profile, typically enhancing water solubility compared to the free base form .

Structural Characteristics and Reactivity

The reactivity of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is influenced by several structural elements:

Biological Activity and Applications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride and structurally related compounds have potential applications in various research fields, particularly in medicinal chemistry and drug discovery.

Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is primarily classified as a research chemical, with applications including:

  • Medicinal Chemistry: As a building block or scaffold for developing new pharmaceutical compounds.

  • Structure-Activity Relationship Studies: For investigating how structural modifications affect biological activity.

  • Chemical Library Development: As a component in diverse chemical libraries for high-throughput screening programs .

Hazard CodeDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral - Category 4
H315Causes skin irritationSkin corrosion/irritation - Category 2
H319Causes serious eye irritationSerious eye damage/eye irritation - Category 2A
H335May cause respiratory irritationSpecific target organ toxicity, single exposure - Category 3

These classifications indicate that appropriate handling procedures and personal protective equipment should be employed when working with this compound .

Recommended Precautions

Based on the GHS classification, the following precautionary measures are recommended:

  • Personal Protection: Wear appropriate gloves, laboratory coat, and eye protection when handling the compound.

  • Ventilation: Use in well-ventilated areas or under a fume hood to minimize inhalation exposure.

  • Storage: Store in a cool, dry place in tightly closed containers, away from incompatible materials.

  • Accident Response: In case of skin contact, wash immediately with plenty of water; for eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Comparative Analysis with Related Compounds

Comparing 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride with structurally related compounds provides insights into its unique properties and potential applications.

Structural Analogues

Several compounds share structural similarities with 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochlorideC₁₀H₁₈ClN₃O₃S295.79Reference compound
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazineC₉H₁₅N₃O₃S245.30Piperazine ring instead of 4-aminopiperidine
1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochlorideC₁₆H₂₇ClN₄O₄S406.9Additional acetylpiperazine group
1-(Methylsulfonyl)piperidin-4-amine hydrochlorideC₆H₁₅ClN₂O₂SNot specifiedMethyl group instead of dimethylisoxazole

These structural variations can significantly influence physicochemical properties, biological activities, and potential applications .

Structure-Activity Relationships

The structural differences between these compounds may affect:

  • Lipophilicity: The presence of different substituents alters the balance between hydrophilic and lipophilic properties, potentially affecting membrane permeability and distribution in biological systems.

  • Electronic Properties: Different substituents can modify the electronic distribution within the molecule, influencing interactions with potential biological targets.

  • Steric Effects: Larger substituents may introduce steric hindrance, affecting the accessibility of reactive centers within the molecule.

  • Hydrogen Bonding Capability: Variations in functional groups alter the hydrogen bond donor and acceptor profiles, potentially impacting molecular recognition and binding to biological targets .

Analytical Characterization Methods

Proper characterization of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is essential for research applications and quality control.

Spectroscopic Techniques

Several spectroscopic methods are applicable for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl groups on the isoxazole ring, the piperidine ring protons, and the amine protons.

    • ¹³C NMR would display signals for the carbon atoms in the isoxazole ring, the piperidine ring, and the sulfonyl group.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for:

    • N-H stretching (approximately 3300-3500 cm⁻¹)

    • S=O stretching (approximately 1350 and 1150 cm⁻¹)

    • C=N stretching in the isoxazole ring (approximately 1600 cm⁻¹)

  • Mass Spectrometry: Useful for confirming the molecular weight and structural features through fragmentation patterns. The expected molecular ion peak would correspond to the free base (M⁺-HCl) .

Chromatographic Analysis

Chromatographic techniques essential for purity determination include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.

These analytical methods collectively provide comprehensive characterization of the compound's identity, purity, and structural features.

Research Applications and Future Directions

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has potential applications in various research domains, with opportunities for further development and investigation.

Current Research Applications

Current research applications of this compound may include:

  • Medicinal Chemistry: As a building block in the synthesis of biologically active compounds, particularly those targeting central nervous system disorders.

  • Structure-Activity Relationship Studies: For investigating the impact of specific structural features on biological activity.

  • Chemical Library Development: As a component in diverse chemical libraries for high-throughput screening programs .

Future Research Directions

Promising areas for future research involving this compound include:

  • Targeted Modifications: Systematic modification of specific structural elements to optimize properties for particular applications.

  • Biological Screening: Comprehensive evaluation of potential biological activities through various screening platforms.

  • Mechanistic Studies: Investigation of the compound's interactions with specific biological targets to elucidate mechanisms of action.

  • Novel Synthetic Applications: Exploration of new synthetic methodologies utilizing this compound as a building block or intermediate .

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